
Bupivacaine
Overview
Description
Bupivacaine is a widely used local anesthetic belonging to the amide group. It is primarily employed to decrease sensation in a specific area, making it invaluable in various medical procedures such as nerve blocks, epidural anesthesia, and postoperative pain management . Discovered in 1957, this compound is known for its long duration of action compared to other local anesthetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bupivacaine can be synthesized using several methods. One common approach involves the use of triphosgene for acyl chlorination, followed by amidation, butylation, and salification. This method starts with 2-piperidinecarboxylic acid as the raw material . Another method involves using (S)-2-piperidinecarboxylic acid, which undergoes triphosgene chlorination, amidation with 2,6-dimethylaniline, butyl bromination, and salt formation to produce (S)-bupivacaine hydrochloride .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the aforementioned methods, with additional steps to ensure high purity and yield. Techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired chemical purity and enantiomeric excess .
Chemical Reactions Analysis
Metabolic Reactions and Biotransformation
Bupivacaine undergoes hepatic metabolism primarily via cytochrome P450 3A4 (CYP3A4) . The major metabolite, 2,6-pipecoloxylidine , is formed through oxidative dealkylation of the piperidine ring . Only 6% of the drug is excreted unchanged in urine, with the remainder metabolized into glucuronide conjugates . Pharmacokinetic studies show enantioselective metabolism:
-
S(-)-bupivacaine exhibits higher total plasma concentrations but lower unbound fractions compared to R(+)-bupivacaine due to differential protein binding .
-
Plasma half-life varies significantly: 2.7 hours in adults vs. 8.1 hours in neonates .
Antioxidant Activity and Radical Scavenging
This compound demonstrates moderate antioxidant properties via hydrogen atom transfer (HAT) at the C2 position of its aromatic ring . Key findings include:
Property | This compound | Lidocaine | Ropivacaine |
---|---|---|---|
ABTS˙⁺ Scavenging | Moderate activity | High activity | Moderate activity |
Reaction Kinetics | Slower | Faster | Slower |
Primary Mechanism | HAT at C2 | HAT at C2 | HAT at C2 |
-
This compound’s protonated form at physiological pH reduces electron-donating capacity compared to lidocaine .
-
Commercial formulations show reduced activity due to additives but retain scavenging potential in buffered solutions .
π-π Charge Transfer Complex Formation
This compound acts as an electron donor in π-π interactions with aromatic acceptors like dinitrobenzoyl groups . Studies using NMR and UV-vis spectroscopy reveal:
-
Complex formation reduces free this compound concentration, potentially mitigating toxicity .
-
Equilibrium binding constants (K) and free energy changes (ΔG) were calculated for acceptor-donor pairs, though exact values remain unpublished .
This interaction is leveraged in detoxification strategies, as bound this compound loses pharmacological activity .
Decomposition and Stability
This compound is stable under standard conditions but decomposes under extreme environments:
-
Thermal Decomposition : Produces carbon oxides and nitrogen oxides .
-
Incompatibilities : Reacts with strong oxidizing agents , necessitating storage precautions .
-
pH Sensitivity : Precipitation occurs in solutions buffered to pH 7.4 .
Interactions with Oxidizing Agents
This compound’s reaction with oxidizing agents accelerates decomposition. Safety data highlight:
This compound’s chemical behavior is defined by its metabolic pathways, radical scavenging mechanisms, and interactions with aromatic systems. These properties underpin both its therapeutic effects and toxicity risks, emphasizing the need for precise handling in clinical settings.
Scientific Research Applications
Medical Uses
Bupivacaine is utilized in several clinical settings:
- Local Infiltration : It is commonly used for local anesthesia during minor surgical procedures.
- Peripheral Nerve Blocks : this compound is effective in providing anesthesia for specific nerves, particularly in orthopedic and dental surgeries.
- Epidural and Spinal Anesthesia : It is frequently employed in labor and delivery for pain relief and in surgeries requiring regional anesthesia.
Table 1: Indications for this compound Use
Application Type | Specific Use Cases | Duration of Action |
---|---|---|
Local Infiltration | Minor surgical procedures | Variable; typically hours |
Peripheral Nerve Blocks | Dental work, orthopedic surgeries | Several hours |
Epidural Anesthesia | Labor pain relief | Up to several hours |
Spinal Anesthesia | Abdominal surgeries, cesarean sections | Up to several hours |
Postoperative Analgesia | Open inguinal hernia repair | Up to 24 hours |
Formulations and Innovations
Recent advancements have led to the development of various formulations of this compound:
- Liposomal this compound (EXPAREL) : Designed for prolonged analgesia, it is indicated for infiltration at surgical sites. However, studies have shown mixed results regarding its efficacy compared to traditional formulations .
- This compound with Meloxicam : This combination has been shown to provide extended analgesia for orthopedic procedures .
Table 2: this compound Formulations
Formulation Type | Indication | Key Features |
---|---|---|
Standard this compound | Local infiltration, nerve blocks | Immediate onset |
Liposomal this compound | Postsurgical analgesia | Prolonged release |
This compound with Meloxicam | Orthopedic surgeries | Extended pain relief |
Case Studies
Numerous studies illustrate the effectiveness of this compound in clinical practice:
- Study on Epidural Use During Labor : A randomized controlled trial demonstrated that this compound significantly reduced pain scores during labor compared to placebo .
- Postoperative Pain Management : In a study involving patients undergoing knee arthroplasty, this compound provided effective analgesia for up to 72 hours post-surgery when administered via a nerve block .
Safety and Efficacy Considerations
While this compound is generally safe when used appropriately, there are risks associated with its use:
- Toxicity : Overdosage or accidental intravascular injection can lead to serious complications, including cardiovascular collapse.
- Adjuvant Use : Combining this compound with other agents (e.g., dexamethasone) has been shown to prolong analgesic effects but requires careful monitoring for potential side effects .
Mechanism of Action
Bupivacaine exerts its effects by blocking nerve impulse generation and conduction. It achieves this by decreasing the permeability of the neuronal membrane to sodium ions, which inhibits depolarization and subsequent nerve impulse transmission . The primary molecular targets are voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials .
Comparison with Similar Compounds
Lidocaine: Another widely used local anesthetic with a shorter duration of action compared to bupivacaine.
Ropivacaine: Similar to this compound but with a slightly different chemical structure, leading to reduced cardiotoxicity.
Levothis compound: The S-enantiomer of this compound, known for its lower cardiotoxicity and similar efficacy.
Uniqueness of this compound: this compound is unique due to its long duration of action and high potency, making it particularly useful for procedures requiring extended anesthesia. Its ability to provide prolonged pain relief with a single administration sets it apart from other local anesthetics .
Biological Activity
Bupivacaine is a widely used local anesthetic known for its effectiveness in pain management, particularly in surgical and postoperative settings. Its biological activity extends beyond mere anesthetic effects, influencing various cellular processes and potentially impacting cancer cell biology. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound primarily works by blocking sodium channels in neurons, which inhibits the propagation of action potentials. This mechanism is crucial for its anesthetic effects. However, recent studies have shown that this compound also interacts with other receptors and pathways, such as NMDA receptors, which are involved in pain transmission and central sensitization.
NMDA Receptor Interaction
Research has demonstrated that this compound inhibits NMDA receptor currents, suggesting that this action may contribute to its analgesic properties. Specifically, it was found that increasing concentrations of this compound decreased the channel open probability of NMDA receptors through mechanisms such as voltage-dependent pore block and allosteric gating effects . This inhibition is significant in the dorsal horn of the spinal cord, a critical area for pain processing.
Effects on Cancer Cell Biology
Recent studies have explored the impact of this compound on cancer cell lines. A notable study investigated its effects on ovarian and prostate cancer cells, revealing that clinically relevant concentrations of this compound significantly reduced cell viability and inhibited proliferation and migration .
Key Findings from Cancer Studies
- Cell Viability Reduction : this compound treatment at 1 mM resulted in a significant decrease in Ki-67 positive cells (a marker for proliferation) in both SKOV-3 (ovarian cancer) and PC-3 (prostate cancer) cell lines.
- Caspase Activation : this compound induced activation of caspases (3, 8, and 9), leading to apoptosis in SKOV-3 cells. In PC-3 cells, only caspase 9 activation was effective in mediating cell death.
- GSK-3β Pathway : The study also highlighted the role of glycogen synthase kinase-3β (GSK-3β) in mediating this compound's effects. Increased phosphorylation of GSK-3β was observed in SKOV-3 cells following treatment, suggesting a complex interaction between this compound and cellular signaling pathways involved in cancer progression .
Clinical Applications and Efficacy
This compound is frequently used for postoperative pain management. A randomized clinical trial compared liposomal this compound with standard this compound for pain control after knee replacement surgery. The results indicated no significant difference in pain control between the two formulations; however, the standard this compound group showed a greater rate of pain reduction over three days .
Summary of Clinical Findings
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question on bupivacaine’s mechanism of action?
Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure hypotheses. For example:
- Population: Dorsal horn neurons (in vitro model).
- Intervention: this compound at 10–200 µM concentrations.
- Comparison: Ropivacaine or saline control.
- Outcome: Inhibition of high-voltage–activated calcium currents (HVA-Ica).
- Time: Acute exposure (10–30 min). This approach ensures testable hypotheses and minimizes unplanned data collection .
Q. What experimental models are standard for assessing this compound’s neurotoxicity?
- In vitro : Voltage-clamp recordings in rat dorsal horn neurons to measure HVA-Ica inhibition (IC50 = 47.9 ± 10.3 µM) .
- In vivo : Rodent models evaluating skeletal/local toxicity post-surgery (e.g., weight recovery, leukocyte counts) using factorial experimental designs to control confounding variables .
Q. How should safety protocols be designed for handling this compound in lab settings?
Follow GHS06 guidelines:
- Acute toxicity (oral, dermal, inhalation): Use PPE (gloves, masks) and fume hoods.
- Storage: ≤25°C in airtight containers.
- Disposal: Incineration or chemical waste services compliant with OSHA HCS .
Q. What pharmacokinetic parameters are critical for preclinical this compound studies?
Key metrics include:
- Plasma half-life : ~2–3 hours in rodents.
- Metabolism : Hepatic CYP3A4/1A2-mediated dealkylation (S-enantiomer > R-enantiomer) .
- Lipid partitioning : Lipid:aqueous ratio = 11.9 ± 1.77 (relevant for lipid resuscitation studies) .
Q. How do preclinical and clinical studies differ in evaluating this compound efficacy?
Preclinical studies focus on mechanistic endpoints (e.g., ion channel inhibition), while clinical trials prioritize functional outcomes (e.g., 6-minute walk tests post-TAP blocks) .
Advanced Research Questions
Q. How do researchers reconcile contradictory findings on this compound’s local tissue toxicity across preclinical models?
- Confounding factors : Surgical trauma in rodent models may mask this compound-specific toxicity. Use multivariable sensitivity analysis to isolate drug effects .
- Dose dependency : Toxicity correlates with concentration (e.g., 2 mM this compound reduces Neuro2a cell viability by 70% at 9 hours) .
Q. What methodologies resolve discrepancies in this compound’s lipid resuscitation efficacy?
- Probit analysis : Compare LD50 values (saline vs. lipid protocols). For rats, lipid resuscitation increases LD50 from 12.5 mg/kg to 18.5 mg/kg (P < 0.004) .
- Partitioning assays : Quantify lipid-phase dissolution (75.3 ± 1.32% with 30% Intralipid) to validate mechanistic hypotheses .
Q. How can in vitro findings on this compound-induced WDR35 expression be translated to in vivo models?
- Dose alignment : Use 2 mM this compound (maximal WDR35 expression in vitro) and adjust for interspecies scaling.
- Time-course mapping : Monitor NF-κB activation at 9-hour intervals to mirror in vitro kinetics .
Q. What are the limitations of meta-analyses evaluating this compound’s perioperative outcomes?
- Heterogeneity : Lack of subgroup analyses by dosage (e.g., 0.25% vs. 0.5% formulations) limits clinical applicability.
- Data gaps : Pediatric vs. adult responses and patient-reported outcomes (e.g., comfort) are understudied .
Q. How do enantiomeric differences in this compound metabolism impact experimental design?
- Chiral chromatography : Separate (R)- and (S)-bupivacaine for pharmacokinetic assays.
- Metabolic profiling : Only 11% of epidural this compound is excreted unchanged; prioritize hepatic microsomal assays for dealkylation pathways .
Q. What novel formulations address this compound’s short duration of action?
- Liposomal delivery : Exparel® (DepoFoam™) extends analgesia to 72 hours via sustained release. Validate with randomized trials (e.g., TAP block studies) .
- Stability testing : Monitor particle size and encapsulation efficiency (>90%) during formulation optimization .
Q. How can neurotoxicity mechanisms be differentiated from anesthetic efficacy in electrophysiological studies?
- Current-voltage curves : Compare HVA-Ica inhibition (reversible after 30-min washout) vs. irreversible membrane damage .
- Kinetic analysis : Voltage thresholds for activation/inactivation remain unchanged, confirming channel-specific effects .
Tables for Key Data
Parameter | Value | Model | Reference |
---|---|---|---|
HVA-Ica IC50 | 47.9 ± 10.3 µM | Rat dorsal horn neurons | |
LD50 (saline) | 12.5 mg/kg | Rat model | |
LD50 (lipid) | 18.5 mg/kg | Rat model | |
WDR35 expression (max) | 2 mM, 9 h | Neuro2a cells | |
Lipid dissolution | 75.3 ± 1.32% | 30% Intralipid |
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBVLXFERQHONN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022703 | |
Record name | Bupivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bupivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
White, odorless crystalline powder, mp 258.5 °C. Slightly soluble in acetone, chloroform, ether. Solubility (mg/L): water 40; alcohol 125 /Bupivacaine hydrochloride monohydrate/, In water, 9.17X10-5 mg/L at 25 °C, unbuffered (deionized) water, 9.77e-02 g/L | |
Record name | Bupivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupivacaine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bupivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Like [lidocaine], bupivacaine is an amide local anesthetic that provides local anesthesia through blockade of nerve impulse generation and conduction. These impulses, also known as action potentials, critically depend on membrane depolarization produced by the influx of sodium ions into the neuron through voltage-gated sodium channels. Bupivacaine crosses the neuronal membrane and exerts its anesthetic action through blockade of these channels at the intracellular portion of their pore-forming transmembrane segments. The block is use-dependent, where repetitive or prolonged depolarization increases sodium channel blockade. Without sodium ions passing through the channel’s pore, bupivacaine stabilizes the membrane at rest and therefore prevents neurotransmission. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. While it is well-established that the main action of bupivacaine is through sodium channel block, additional analgesic effects of bupivacaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia., Local anesthetics block the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. In general, the progression of anesthesia is related to the diameter, myelination, and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. | |
Record name | Bupivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupivacaine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
38396-39-3, 2180-92-9 | |
Record name | Bupivacaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38396-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bupivacaine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038396393 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bupivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bupivacaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bupivacaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.867 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (±)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.993 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPIVACAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y8335394RO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bupivacaine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bupivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
107-108 °C, 107.5 to 108 °C, 107 - 108 °C | |
Record name | Bupivacaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00297 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bupivacaine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7790 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Bupivacaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014442 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.